molecular formula C13H8N2O3 B12042237 4-Amino-5-nitro-9H-fluoren-9-one

4-Amino-5-nitro-9H-fluoren-9-one

Cat. No.: B12042237
M. Wt: 240.21 g/mol
InChI Key: BKGQKTNQMGETSA-UHFFFAOYSA-N
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Description

4-Amino-5-nitro-9H-fluoren-9-one: is a chemical compound with the molecular formula C13H8N2O3fluorenone derivatives . This compound features a fluorenone core with an amino group (NH2) at position 4 and a nitro group (NO2) at position 5. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:

The synthetic preparation of 4-Amino-5-nitro-9H-fluoren-9-one involves several steps. One common approach is the nitration of 9H-fluorenone followed by reduction of the nitro group . Here’s a simplified synthetic route:

  • Nitration of 9H-fluorenone

    • React 9H-fluorenone with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
    • The nitro group (-NO2) is introduced at position 5 of the fluorenone ring.
  • Reduction of Nitro Group

    • Treat the nitro derivative with a reducing agent (e.g., tin(II) chloride , iron , or hydrogen gas ).
    • The nitro group is converted to an amino group (-NH2), yielding this compound.

Industrial Production:

Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

4-Amino-5-nitro-9H-fluoren-9-one can participate in various chemical reactions:

    Reduction: The nitro group can be selectively reduced to the amino group using suitable reducing agents.

    Substitution: The amino group can undergo substitution reactions (e.g., , , etc.).

    Oxidation: The fluorenone core may undergo oxidation reactions under specific conditions.

Common reagents include reducing agents (such as tin(II) chloride ), strong acids, and bases.

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As an intermediate in the synthesis of other organic compounds.

    Fluorescent Materials: Due to its fluorenone core, it may be explored for use in fluorescent dyes and materials.

    Biological Studies: Researchers investigate its interactions with biological systems.

Mechanism of Action

The exact mechanism by which 4-Amino-5-nitro-9H-fluoren-9-one exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 4-Amino-5-nitro-9H-fluoren-9-one is unique due to its specific substitution pattern, similar compounds include other fluorenone derivatives like 9H-fluorenone , 9H-fluoren-9-one , and 9H-fluoren-4-one .

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

4-amino-5-nitrofluoren-9-one

InChI

InChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2

InChI Key

BKGQKTNQMGETSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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